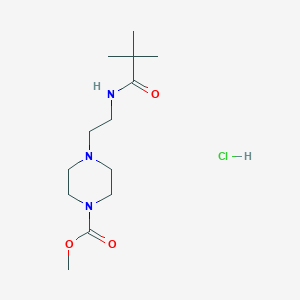

Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride” is a versatile chemical compound used in various scientific research. Its diverse applications include drug synthesis, organic chemistry studies, and pharmaceutical research. It is a heterocyclic building block with an empirical formula (Hill Notation) of C6H11ClN2O · HCl . The CAS Number is 55112-42-0 .

Synthesis Analysis

This compound may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of “this compound” is 199.08 . The SMILES string representation of the molecule is Cl [H].CN1CCN (CC1)C (Cl)=O .Chemical Reactions Analysis

The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .Physical And Chemical Properties Analysis

The melting point of “this compound” is 225-228 °C (lit.) . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Antibacterial Applications

Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride and its derivatives have been explored for their potential antibacterial activities. In particular, the preparation and antibacterial activity of a series of compounds including various piperazine derivatives have been described, showcasing their effectiveness against gram-negative bacteria, such as Pseudomonas aeruginosa, indicating a potential application in combating bacterial infections (Matsumoto & Minami, 1975).

Enhancing Mass Spectrometry Analysis of Peptides

Piperazine-based derivatives have been utilized for the derivatization of carboxyl groups on peptides, improving ionization efficiency in mass spectrometry analyses. This application is crucial for the sensitive determination of peptides in proteome analysis, indicating its significance in biochemical and pharmaceutical research (Qiao et al., 2011).

CGRP Receptor Inhibition

The compound has been implicated in the development of calcitonin gene-related peptide (CGRP) receptor antagonists, demonstrating its role in the creation of treatments for conditions such as migraines. This research outlines the synthesis of CGRP receptor inhibitors and highlights the compound's utility in medicinal chemistry (Cann et al., 2012).

Cancer Research

Research on the metabolism of piperazine derivatives in rats has shown promising anticancer activity with low toxicity. This application underscores the potential of this compound and its derivatives in developing anticancer therapies (Jiang et al., 2007).

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of a variety of novel molecules, including inhibitors of soluble epoxide hydrolase, which could have significant therapeutic applications in cardiovascular and inflammatory diseases (Thalji et al., 2013).

Enantioselective Catalysis

Piperazine derivatives have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, indicating their importance in synthetic organic chemistry (Wang et al., 2006).

Safety and Hazards

将来の方向性

The piperazine moiety is one of the most frequently used heterocycles in biologically active compounds . Therefore, the future directions of “Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride” could involve its use in the synthesis of new drugs and bioactive molecules. Its diverse applications in drug synthesis, organic chemistry studies, and pharmaceutical research highlight its significance in advancing scientific knowledge and innovation.

作用機序

Piperazine Derivatives

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives includes methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

特性

IUPAC Name |

methyl 4-[2-(2,2-dimethylpropanoylamino)ethyl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O3.ClH/c1-13(2,3)11(17)14-5-6-15-7-9-16(10-8-15)12(18)19-4;/h5-10H2,1-4H3,(H,14,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMQDHFKDUWQNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1CCN(CC1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958572.png)

![(1-(methylsulfonyl)piperidin-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2958574.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide](/img/structure/B2958575.png)

![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile](/img/structure/B2958579.png)

![2-Tert-butyl 8-methyl 6-(aminomethyl)-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2958584.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2958587.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2958588.png)

![2-methyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2958590.png)

![5-[2-(Difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2958594.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2958595.png)